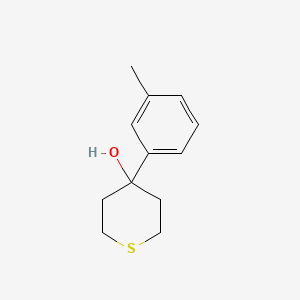

4-(3-Methylphenyl)thian-4-ol

Description

Contextualization of Sulfur-Containing Heterocycles in Organic Synthesis and Academic Research

Sulfur-containing heterocycles are a prominent class of organic compounds that have garnered significant attention in both organic synthesis and academic research. These molecules, which feature at least one sulfur atom within a cyclic framework, are integral to a vast array of natural products and synthetic compounds. openmedicinalchemistryjournal.comnih.gov Their unique chemical and physical properties, imparted by the presence of the sulfur heteroatom, make them versatile building blocks and pharmacophores in medicinal chemistry. openmedicinalchemistryjournal.commdpi.com

The synthesis of sulfur-containing heterocycles is a dynamic area of research, with methodologies ranging from classical ring-closing reactions to more modern approaches such as ring enlargement and multi-component reactions. nih.govresearchgate.net These synthetic strategies allow for the creation of diverse heterocyclic systems, including thiophenes, thiazoles, and thianes, each with distinct reactivity and potential applications. openmedicinalchemistryjournal.commdpi.com The development of efficient and stereoselective synthetic routes to these compounds remains a key focus for organic chemists, driven by the continuous demand for novel molecules with specific functions. nih.govnih.gov

In the realm of medicinal chemistry, sulfur-containing heterocycles are found in a multitude of approved drugs and biologically active compounds. openmedicinalchemistryjournal.commdpi.com The sulfur atom can influence a molecule's polarity, lipophilicity, and metabolic stability, and can also participate in crucial interactions with biological targets. For instance, the thiazole (B1198619) ring is a key component of various anticancer and antimicrobial agents, while the thiophene (B33073) nucleus is present in numerous drugs with a wide range of pharmacological activities. scirp.org The ongoing exploration of sulfur-containing heterocyclic scaffolds is therefore a critical aspect of drug discovery and development.

Overview of Thian-4-ol Derivatives: Structural Features and Research Significance

Among the various sulfur-containing heterocycles, thian-4-ol and its derivatives represent an important subclass. The thiane (B73995) ring is a six-membered saturated heterocycle containing one sulfur atom. The introduction of a hydroxyl group at the 4-position, and an aryl substituent also at the 4-position, gives rise to 4-arylthian-4-ols, a class of compounds with interesting stereochemical and conformational properties.

The conformational analysis of thian-4-ol derivatives has been a subject of study, revealing the interplay of steric and electronic effects that dictate the preferred chair or twist-boat conformations. nih.govnih.gov The orientation of the substituents on the thiane ring can significantly impact the molecule's physical properties and its ability to interact with biological receptors. This structural understanding is crucial for the rational design of new molecules with desired biological activities.

The research significance of thian-4-ol derivatives lies in their potential as intermediates in the synthesis of more complex molecules and as scaffolds for the development of new therapeutic agents. The thiane ring can serve as a bioisostere for other six-membered rings, such as piperidine (B6355638) or cyclohexane, offering a means to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov

Specific Focus on 4-(3-Methylphenyl)thian-4-ol: Research Gaps and Motivations

A specific derivative within this class is this compound. Despite the general interest in thian-4-ol chemistry, a detailed investigation into this particular compound appears to be limited in the current scientific literature. This presents a clear research gap and provides strong motivation for further study.

The synthesis of this compound would likely follow the established route of reacting thian-4-one with 3-methylphenylmagnesium bromide. The presence of the methyl group on the phenyl ring introduces an additional structural variable that could influence the compound's conformational preferences and biological activity in nuanced ways compared to the unsubstituted 4-phenylthian-4-ol.

The motivation for focusing on this compound stems from several key areas. Firstly, a thorough characterization of its synthesis, purification, and spectroscopic properties would contribute valuable data to the field of heterocyclic chemistry. Secondly, a detailed conformational analysis, potentially using techniques such as X-ray crystallography and NMR spectroscopy, would provide insights into the stereoelectronic effects of the 3-methylphenyl substituent on the thiane ring's geometry. mdpi.comnih.gov

Furthermore, exploring the potential biological activities of this compound is a significant driver for research. Given the established pharmacological importance of sulfur-containing heterocycles, it is plausible that this compound or its derivatives could exhibit interesting biological profiles. scirp.orgnih.gov Investigating its activity in various assays could uncover new therapeutic leads. The lack of published data on this compound underscores the opportunity for original research that could expand our understanding of this class of compounds and their potential applications.

Interactive Data Table of Related Thian-4-ol Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |

| 4-Phenylthian-4-ol | C₁₁H₁₄OS | 194.29 | Serves as a model compound for conformational studies of 4-arylthian-4-ols. |

| 4-(4-Chlorophenyl)thian-4-ol | C₁₁H₁₃ClOS | 228.74 | Used in studies to understand the influence of electron-withdrawing groups on the aryl ring on the properties of the molecule. |

| 4-(4-Methoxyphenyl)thian-4-ol | C₁₂H₁₆O₂S | 224.32 | Investigated for its potential as a precursor to compounds with biological activity, due to the presence of the methoxy (B1213986) group. |

| Thian-4-one | C₅H₈OS | 116.18 | A key precursor for the synthesis of a wide range of 4-substituted thiane derivatives. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)thian-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-10-3-2-4-11(9-10)12(13)5-7-14-8-6-12/h2-4,9,13H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSUJYWIAZFJSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCSCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Methylphenyl Thian 4 Ol and Analogous Thianol Derivatives

Regioselective and Stereoselective Synthesis of 4-Aryl-substituted Thian-4-ols

The construction of 4-aryl-substituted thian-4-ols, such as 4-(3-Methylphenyl)thian-4-ol, hinges on the precise formation of a carbon-carbon bond at the C4 position of the thiane (B73995) ring. The primary methods for achieving this transformation involve the nucleophilic addition of organometallic reagents to a thian-4-one precursor.

Grignard Reagent Addition to Thian-4-ones for C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis for its efficacy in forming C-C bonds. libretexts.org The synthesis of this compound via this method involves the reaction of a 3-methylphenyl Grignard reagent with thian-4-one. The Grignard reagent, typically 3-methylphenylmagnesium bromide, is prepared by reacting 3-bromotoluene (B146084) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

The mechanism proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of thian-4-one. organic-chemistry.org This addition forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound. masterorganicchemistry.comucalgary.ca This method is highly regioselective, as the addition occurs exclusively at the carbonyl carbon.

| Reactant/Reagent | Structure | Role |

|---|---|---|

| Thian-4-one | C5H8OS | Electrophilic Ketone Substrate |

| 3-Methylphenylmagnesium bromide | C7H7BrMg | Nucleophilic Grignard Reagent |

| Anhydrous Ether (e.g., THF) | C4H8O | Solvent |

| Aqueous Acid (e.g., H3O+) | H3O+ | Proton source for workup |

Organolithium Reagent Applications in Thian-4-ol Synthesis

Similar to Grignard reagents, organolithium reagents are powerful nucleophiles capable of adding to ketones to form alcohols. wikipedia.orgmasterorganicchemistry.com The synthesis of this compound can be achieved by reacting 3-methylphenyllithium with thian-4-one. The organolithium reagent is typically prepared via a metal-halogen exchange or by direct reaction of an aryl halide with lithium metal.

The reaction mechanism mirrors that of the Grignard addition: the nucleophilic carbon of the 3-methylphenyllithium attacks the carbonyl carbon of thian-4-one, forming a lithium alkoxide intermediate. ucalgary.ca An acidic workup then furnishes the desired tertiary alcohol. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous but may also require lower reaction temperatures to control selectivity and prevent side reactions. researchgate.net When ketones are sterically hindered, organolithium reagents can be more effective than Grignard reagents, which may otherwise lead to reduction of the carbonyl group. wikipedia.org

Novel Catalyst Systems for Efficient Thiane Ring Functionalization

While nucleophilic addition represents the most direct route to 4-aryl-thian-4-ols, modern catalysis offers alternative strategies for functionalizing heterocyclic rings. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for creating C-C bonds with high atom economy. mdpi.comyoutube.com Although direct catalytic arylation of the C4-H bond in a pre-existing thian-4-ol is not a standard method, advancements in the functionalization of sulfur-containing heterocycles suggest potential future pathways.

For instance, rhodium(III)-catalyzed C-H activation has been used for the amidation of unactivated C(sp³)–H bonds in dithianes, using the sulfur atoms as directing groups. nih.gov Similarly, palladium/norbornene cooperative catalysis has enabled the direct vicinal difunctionalization of thiophenes. nih.gov These cutting-edge methods highlight the potential for developing novel catalyst systems that could directly arylate the thiane scaffold or its precursors, potentially offering alternative regioselectivity and functional group tolerance compared to classical organometallic addition.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly efficient for building molecular complexity. mdpi.comnih.gov They are prized for their operational simplicity and step economy. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core thiane scaffold.

For example, a Prins-type cyclization, which is a form of MCR, has been used to synthesize substituted tetrahydropyrans from ketones and a homoallylic alcohol. nih.gov A similar strategy could be envisioned for a thiane ring. A hypothetical MCR could involve the reaction of a sulfur-containing nucleophile (like hydrogen sulfide (B99878) or a synthetic equivalent), an aldehyde (e.g., formaldehyde), and a suitable diene or dialkyne precursor that incorporates the 3-methylphenyl group. Such an approach would assemble the functionalized heterocyclic ring in a single, convergent step, offering a significant advantage over linear synthetic sequences.

Derivatization Strategies for the 3-Methylphenyl Moiety in Precursor Compounds

The synthesis of diverse analogs of this compound often requires modification of the aryl group. This is most efficiently accomplished by derivatizing the precursor compound, 3-bromotoluene, before the formation of the organometallic reagent. 3-Bromotoluene itself can be synthesized from compounds like 3-bromo-4-aminotoluene through diazotization and reduction. chemicalbook.com

Once obtained, 3-bromotoluene can undergo a variety of transformations. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to introduce new alkyl, aryl, or acetylenic substituents onto the aromatic ring. Other functional groups such as nitro, cyano, or ester groups can be introduced through electrophilic aromatic substitution or by functional group interconversion, provided they are compatible with the subsequent organometallic reagent formation. Preparing a library of functionalized aryl bromides allows for the synthesis of a corresponding library of 4-aryl-thian-4-ols using the established Grignard or organolithium methods. researchgate.net

Comparative Analysis of Synthetic Pathways: Efficiency and Atom Economy

When evaluating different synthetic strategies, efficiency and atom economy are critical metrics of "green chemistry." wikipedia.org Atom economy measures how many atoms from the reactants are incorporated into the final product. jk-sci.com

The classical Grignard and organolithium additions are highly atom-economical. scranton.edu As addition reactions, they incorporate all atoms of the ketone and the organometallic's aryl group into the product structure, with the only byproduct stemming from the inorganic salts after workup. Their primary drawback can be the need for stoichiometric reagents and strictly anhydrous conditions.

Catalytic C-H functionalization pathways, while often more complex to develop, represent a highly atom-economical ideal, as they theoretically only generate water or hydrogen as byproducts. buecher.de However, they often require expensive metal catalysts, specific directing groups, and may suffer from issues of regioselectivity.

Multicomponent reactions are inherently efficient in terms of step economy, rapidly building complex molecules in a single pot. nih.gov Their atom economy can be very high, as most or all atoms from the starting materials are incorporated into the product. nih.gov The main challenge lies in the discovery and optimization of MCRs for specific structural targets.

| Methodology | Key Advantages | Key Disadvantages | Atom Economy | Step Economy |

|---|---|---|---|---|

| Grignard/Organolithium Addition | Reliable, high-yielding, well-established. | Requires stoichiometric organometallic reagent, strict anhydrous conditions. | Excellent | Good (typically 2 steps from aryl halide) |

| Catalytic C-H Functionalization | Potentially very high atom economy, uses precursors in their native state. | Methodology not yet established for this target; may require expensive catalysts and directing groups. | Potentially Excellent | Potentially Excellent (could be 1 step) |

| Multicomponent Reactions (MCRs) | Excellent step economy, rapid generation of complexity. | Specific MCR for this target is not established; discovery and optimization can be challenging. | Potentially Excellent | Excellent (1 pot) |

Stereochemical Elucidation and Conformational Analysis of 4 3 Methylphenyl Thian 4 Ol

Configurational Assignment at the Chiral Carbon Center (C4)

The central carbon atom of the hydroxyl group, C4, in 4-(3-Methylphenyl)thian-4-ol is a chiral center, as it is bonded to four different substituents: a hydroxyl group, a 3-methylphenyl group, and two distinct methylene groups of the thiane (B73995) ring. This chirality gives rise to the existence of two enantiomers, (R)-4-(3-Methylphenyl)thian-4-ol and (S)-4-(3-Methylphenyl)thian-4-ol.

The absolute configuration of such tertiary alcohols can be determined experimentally through techniques like X-ray crystallography of a single crystal or by using chiral resolving agents to form diastereomers that can be separated and their configurations assigned. libretexts.org Spectroscopic methods, such as NMR, in conjunction with chiral derivatizing agents, can also be employed to elucidate the absolute stereochemistry. researchgate.net For instance, the formation of Mosher's esters by reacting the alcohol with a chiral acid can lead to diastereomeric products with distinct NMR spectra, allowing for the assignment of the C4 configuration. libretexts.org

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be utilized to predict the more stable diastereomer when the chiral alcohol is reacted with a known chiral auxiliary, thus inferring the absolute configuration of the original enantiomer.

Conformational Preferences of the Thiane Ring System in this compound

The six-membered thiane ring, analogous to cyclohexane, is not planar and adopts puckered conformations to relieve angle and torsional strain. nih.govnih.gov The most stable conformation is typically a chair form.

The thiane ring can undergo conformational changes, most notably the chair-boat-chair interconversion. The chair conformation is significantly more stable than the boat conformation due to lower torsional strain and the absence of flagpole interactions. The transition between two chair conformers proceeds through higher-energy intermediates, including the twist-boat and boat conformations.

The energy barrier for ring inversion in substituted thianes is influenced by the nature and position of the substituents. scribd.com For the parent thiane molecule, the barrier to ring inversion is approximately 10-11 kcal/mol. The presence of substituents can either raise or lower this barrier. Computational studies using methods like ab initio or DFT can provide estimates for these energy barriers in this compound. nih.gov

Table 1: Theoretical Energy Profile of Thiane Ring Inversion

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 |

| Half-Chair | ~10-12 |

| Twist-Boat | ~5-6 |

| Boat | ~6-7 |

Note: These are generalized values for a thiane ring and would be influenced by the substituents in this compound.

In a substituted thiane, the substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org In the case of this compound, both the hydroxyl and the 3-methylphenyl groups are attached to the same carbon (C4).

Table 2: Predicted Conformational Equilibrium for this compound

| Conformer | 3-Methylphenyl Position | -OH Position | Relative Stability | Predicted Population at 25°C |

|---|---|---|---|---|

| A | Equatorial | Axial | More Stable | Dominant |

| B | Axial | Equatorial | Less Stable | Minor |

The meta-position of the methyl group on the phenyl ring is not expected to dramatically alter the fundamental conformational preference compared to an unsubstituted phenyl group, as the steric bulk in the immediate vicinity of the thiane ring remains similar. However, it could have subtle effects on the rotational preference of the aryl ring.

Stereochemical Purity Determination and Enantiomeric Resolution Techniques

Determining the stereochemical purity (enantiomeric excess) of a sample of this compound is crucial. This can be achieved using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), where the enantiomers interact differently with a chiral stationary phase, leading to their separation. pharmacy180.com

Enantiomeric resolution, the process of separating a racemic mixture into its constituent enantiomers, can be accomplished through several methods:

Formation of Diastereomers: Reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, forms a mixture of diastereomeric esters. libretexts.org These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers of the original alcohol. libretexts.org

Enzymatic Resolution: Certain enzymes can selectively catalyze a reaction with one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer. oup.com

Chiral Chromatography: Preparative chiral chromatography can be used to separate larger quantities of the enantiomers.

Dynamic Stereochemistry and Inversion Processes

The thiane ring in this compound is not static but undergoes rapid ring inversion at room temperature. scribd.com This dynamic process leads to the interconversion of the two chair conformers. The rate of this inversion can be studied using dynamic NMR spectroscopy. By lowering the temperature, it is possible to slow down the ring flip to a point where the signals for the individual axial and equatorial protons can be observed separately in the NMR spectrum. From the coalescence temperature, the energy barrier for the ring inversion can be calculated.

The presence of the bulky substituents at C4 will influence the rate of this inversion. Generally, large substituents can increase the energy barrier to ring inversion.

Computational Chemistry and Theoretical Modeling of 4 3 Methylphenyl Thian 4 Ol

Quantum Chemical Calculations for Molecular Geometry Optimization (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in 4-(3-Methylphenyl)thian-4-ol. researchgate.net By employing methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p), researchers can compute the optimized molecular geometry of the compound. researchgate.net This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule.

The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would involve defining the spatial relationship between the thiane (B73995) ring, the hydroxyl group, and the 3-methylphenyl substituent. The calculations would likely explore the axial and equatorial positions of the hydroxyl group on the thiane ring and the rotational orientation of the phenyl group to identify the global minimum energy structure.

Table 1: Illustrative Calculated Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S (Thiane Ring) | ~1.8 Å |

| Bond Length | C-O (Hydroxyl) | ~1.4 Å |

| Bond Length | C-C (Aromatic Ring) | ~1.4 Å |

| Bond Angle | C-S-C (Thiane Ring) | ~98° |

| Bond Angle | C-O-H (Hydroxyl) | ~109° |

Note: The values in this table are illustrative and represent typical ranges for such bonds and angles. Actual calculated values would be specific to the optimized geometry.

Prediction of Spectroscopic Parameters via Theoretical Approaches (e.g., NMR, IR, MS)

Theoretical methods are highly effective in predicting the spectroscopic signatures of molecules like this compound, which is crucial for its characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. researchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra. The calculated shifts for the protons and carbons in the thiane ring and the 3-methylphenyl group would be compared to experimental data to confirm the molecular structure. researchgate.net

IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. researchgate.net The resulting theoretical infrared (IR) spectrum provides information about the various vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic portions, and the C-S stretching of the thiane ring. Potential Energy Distribution (PED) analysis is often used to make unambiguous vibrational assignments. researchgate.net

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns. By calculating the energies of potential fragment ions, it is possible to rationalize the observed peaks in an experimental mass spectrum.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Range |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) - OH | ~1.5-3.0 ppm (variable) |

| ¹³C NMR | Chemical Shift (δ) - C-OH | ~70-80 ppm |

| IR | Vibrational Frequency (ν) - O-H Stretch | ~3600 cm⁻¹ |

Note: These are illustrative predictions. Actual values would depend on the specific computational method and solvent model used.

Conformational Landscape Exploration through Molecular Dynamics Simulations

The conformational flexibility of this compound, particularly concerning the orientation of the phenyl group and the puckering of the thiane ring, can be explored using molecular dynamics (MD) simulations. researchgate.net These simulations model the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior and accessible conformations. researchgate.net

MD simulations can reveal the relative stabilities of different conformers and the energy barriers for interconversion between them. For instance, the simulation could track the chair and boat conformations of the thiane ring and the rotation of the 3-methylphenyl group, identifying the most populated conformational states.

Reaction Mechanism Studies and Transition State Analysis of Key Transformations

Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. For key transformations, such as dehydration or oxidation, computational methods can be used to map out the entire reaction pathway.

This involves locating and characterizing the transition state (TS) structures, which are the high-energy points along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For example, the mechanism of acid-catalyzed dehydration of this compound could be elucidated by identifying the transition state for the elimination of water.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of this compound. Computational models can account for these effects using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit method where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

These calculations can reveal how the polarity of the solvent affects the relative energies of different conformers. researchgate.net For instance, a polar solvent might stabilize a conformer with a larger dipole moment. Similarly, solvent models can be applied to reaction mechanism studies to understand how the solvent influences activation energies and reaction rates.

Advanced Spectroscopic and Diffraction Characterization Techniques for 4 3 Methylphenyl Thian 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of an organic compound in solution. For 4-(3-Methylphenyl)thian-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete structural assignment.

Two-dimensional NMR techniques are powerful tools that reveal correlations between different nuclei within a molecule, providing invaluable information about its connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would help establish the connectivity of the protons within the thian ring and the methyl group on the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY would be crucial for determining the stereochemistry of the molecule, for instance, the relative orientation of the hydroxyl group and the 3-methylphenyl group with respect to the thian ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all the protonated carbons in this compound.

A hypothetical data table for the types of correlations that would be observed is presented below.

| 2D NMR Experiment | Expected Correlations for this compound |

| COSY | Correlations between adjacent protons in the thian ring; correlation between the methyl protons and the aromatic proton at the meta position. |

| NOESY | Spatial correlations between the axial and equatorial protons on the thian ring; correlations between the protons of the phenyl ring and the protons of the thian ring, which would help define the molecule's conformation. |

| HSQC | Direct one-bond correlations between each proton and its attached carbon atom in both the thian and the phenyl rings, as well as the methyl group. |

| HMBC | Long-range correlations from the methyl protons to the aromatic carbons; correlations from the thian ring protons to the quaternary carbon of the phenyl ring attached to the thian ring. |

Solid-State NMR (ssNMR) is a technique used to study the structure and dynamics of materials in the solid state. If this compound were found to exist in different crystalline forms (polymorphs), ssNMR would be a valuable tool to distinguish between them. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₂H₁₆OS), the expected exact mass could be calculated and compared with the experimental value obtained from HRMS to confirm the molecular formula.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it would be possible to deduce the structure of the molecule. The fragmentation pathways would likely involve the loss of the hydroxyl group, the cleavage of the thian ring, and the loss of the methylphenyl group, providing further confirmation of the compound's structure.

A table of expected HRMS data is shown below.

| Analysis | Expected Information for this compound |

| Exact Mass | The experimentally determined mass would be compared to the calculated mass for the molecular formula C₁₂H₁₆OS to confirm the elemental composition. |

| Fragmentation Analysis | Observation of fragment ions corresponding to the loss of key functional groups (e.g., -OH, -C₇H₇) and parts of the thian ring, which would support the proposed structure. |

Fourier Transform Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, C=C stretches of the aromatic ring, and C-S stretching of the thian ring.

The following table summarizes the expected diagnostic FTIR peaks.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3600-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=C (aromatic) | 1600-1450 |

| C-O (alcohol) | 1260-1000 |

| C-S (thioether) | 800-600 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural and Stereochemical Determination

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive information about its solid-state structure, including bond lengths, bond angles, and the conformation of the thian ring. It would also unequivocally establish the stereochemistry of the molecule.

The kind of data that would be obtained from a single crystal X-ray diffraction study is presented in the table below.

| Crystallographic Parameter | Information Provided for this compound |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The symmetry of the arrangement of molecules within the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule, which allows for the determination of bond lengths and angles. |

| Conformation | The exact conformation of the thian ring (e.g., chair, boat) and the orientation of the substituents. |

Chemical Reactivity and Transformation Pathways of 4 3 Methylphenyl Thian 4 Ol

Reactions Involving the Hydroxyl Functionality

The tertiary alcohol group in 4-(3-methylphenyl)thian-4-ol is a key site for chemical modification. Its reactivity is influenced by steric hindrance and the electronic effects of the adjacent aryl and thiane (B73995) moieties.

Dehydration and Olefin Formation

The elimination of water from the tertiary alcohol of this compound leads to the formation of a carbon-carbon double bond, yielding an olefin. This acid-catalyzed dehydration typically proceeds through an E1 mechanism. libretexts.orglibretexts.org The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a stabilized tertiary carbocation. A base, such as water or the conjugate base of the acid catalyst, then abstracts a proton from an adjacent carbon atom to form the alkene.

Given the structure of this compound, two primary olefin products are possible, with the more substituted and thermodynamically stable alkene generally being the major product, in accordance with Zaitsev's rule. libretexts.org

Table 1: Potential Olefin Products from Dehydration

| Product Name | Structure | Comments |

| 4-(3-Methylphenyl)-5,6-dihydro-2H-thiopyran | C12H14S | Typically the major product due to the formation of a more substituted double bond. |

| 4-(3-Methylphenyl)-3,6-dihydro-2H-thiopyran | C12H14S | A possible minor product. |

This table presents speculative products based on established chemical principles, as direct experimental data for the dehydration of this compound is not available in the reviewed literature.

Esterification and Etherification Reactions

Esterification of tertiary alcohols like this compound can be challenging due to steric hindrance around the hydroxyl group, which can impede the approach of the carboxylic acid. stackexchange.com Standard Fischer esterification conditions (an alcohol and a carboxylic acid with an acid catalyst) are often inefficient and can lead to competing dehydration reactions. libretexts.org

More effective methods for the esterification of tertiary alcohols involve the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. chemguide.co.ukwipo.int

Etherification reactions would similarly require specific conditions to overcome the steric hindrance and the potential for elimination side reactions.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type | General Conditions |

| Esterification | Carboxylic Acid Halide (e.g., Acetyl Chloride) | 4-(3-Methylphenyl)thian-4-yl acetate | Anhydrous conditions, often with a base like pyridine. |

| Esterification | Acid Anhydride (e.g., Acetic Anhydride) | 4-(3-Methylphenyl)thian-4-yl acetate | Often requires a catalyst and may need warming. chemguide.co.uk |

| Etherification | Alkyl Halide with a Strong Base | 4-Alkoxy-4-(3-methylphenyl)thiane | Williamson ether synthesis conditions. |

This table illustrates general approaches, as specific experimental details for this compound are not documented in the searched sources.

Oxidation of the Hydroxyl Group (e.g., to Ketones)

Tertiary alcohols are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. This is because they lack an alpha-hydrogen atom, and the oxidation to a ketone would necessitate the cleavage of a carbon-carbon bond. nih.gov Consequently, common oxidizing agents such as chromates, permanganates, or Swern and Dess-Martin oxidations are typically ineffective for converting this compound to the corresponding ketone without causing degradation of the molecule. organic-chemistry.orgbeilstein-journals.org

However, under specific and often harsh conditions, such as photocatalysis on a titanium dioxide surface, tertiary alcohols can undergo oxidative C-C bond cleavage. nih.gov This type of reaction is not a straightforward conversion to a ketone but rather a fragmentation of the molecule.

Transformations of the Thiane Ring System

The thiane ring in this compound can undergo a variety of transformations, including those that alter the ring size and those that modify the sulfur atom.

Ring Expansion and Contraction Reactions

While specific studies on ring expansion and contraction of this compound were not found, such transformations are known for related heterocyclic systems. These reactions often proceed through rearrangement mechanisms initiated by the formation of a reactive intermediate, such as a carbocation or a sulfonium (B1226848) ion. The stability of the resulting ring system and the reaction conditions employed would be critical factors in determining the feasibility and outcome of such transformations.

Sulfur Atom Oxidation and its Impact on Ring Reactivity (e.g., Sulfonium Salts, Sulfoxides, Sulfones)

Sulfoxides: Oxidation with one equivalent of an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would convert the sulfide (B99878) in the thiane ring to a sulfoxide (B87167). The resulting this compound 1-oxide would be a chiral molecule, with the potential for diastereomers due to the presence of the stereocenter at the sulfur atom.

Sulfones: The use of a stronger oxidizing agent or an excess of the oxidant would lead to the formation of the corresponding sulfone, this compound 1,1-dioxide. nih.gov The sulfone group is a strong electron-withdrawing group, which can increase the acidity of the protons on the carbons alpha to the sulfur.

Sulfonium Salts: The sulfur atom can also act as a nucleophile, reacting with alkyl halides to form sulfonium salts. These salts can serve as intermediates in various synthetic transformations.

The oxidation state of the sulfur atom has a profound impact on the reactivity of the thiane ring. For instance, the electron-withdrawing nature of the sulfone group can facilitate elimination reactions or other transformations that might not be as favorable in the parent sulfide.

Table 3: Products of Sulfur Atom Oxidation

| Product Name | Oxidizing Agent | Oxidation State of Sulfur | Key Structural Feature |

| This compound 1-oxide | e.g., H₂O₂, m-CPBA (1 equiv.) | +2 (Sulfoxide) | Chiral sulfur center |

| This compound 1,1-dioxide | e.g., H₂O₂, m-CPBA (excess), KMnO₄ | +4 (Sulfone) | Strong electron-withdrawing group |

This table summarizes expected products based on general reactions of sulfides.

Nucleophilic and Electrophilic Reactions at the Thiane Core

The thiane core of this compound possesses two primary sites for reaction: the sulfur atom and the tertiary hydroxyl group. The saturated six-membered thiane ring itself is relatively stable, comparable to acyclic ethers and sulfides, and does not typically undergo ring-opening reactions unless under harsh conditions or with specific reagents that activate the sulfur atom. msu.edu

The sulfur atom, with its lone pairs of electrons, acts as a nucleophilic center. It is susceptible to attack by a range of electrophiles. A common reaction for sulfides is S-alkylation, where treatment with an alkyl halide (e.g., methyl iodide) would yield a sulfonium salt. This reaction transforms the neutral sulfide into a positively charged leaving group, which can facilitate subsequent reactions.

Oxidation of the sulfide is another key transformation. The use of mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), would selectively oxidize the sulfide to a sulfoxide, yielding this compound 1-oxide. Employing stronger oxidizing agents, like excess hydrogen peroxide or potassium permanganate (B83412) (KMnO₄), would result in further oxidation to the corresponding sulfone, this compound 1,1-dioxide. The electron-withdrawing nature of the sulfoxide and sulfone groups significantly alters the electronic properties of the molecule, increasing the acidity of adjacent protons.

The tertiary alcohol at the C-4 position can undergo reactions typical of alcohols. Protonation of the hydroxyl group under acidic conditions converts it into a good leaving group (water), which can lead to elimination reactions to form an unsaturated thiane derivative, 4-(3-methylphenyl)-3,4-dihydro-2H-thiopyran, or substitution reactions if a suitable nucleophile is present.

Table 1: Predicted Reactions at the Thiane Core

| Reaction Type | Reagent(s) | Predicted Product(s) |

|---|---|---|

| S-Alkylation | CH₃I | S-Methyl-4-(3-methylphenyl)-4-hydroxy-thianium iodide |

| Sulfide Oxidation | H₂O₂ (1 eq.) | This compound 1-oxide |

| Sulfone Formation | H₂O₂ (excess) or KMnO₄ | This compound 1,1-dioxide |

| Dehydration/Elimination | H₂SO₄, heat | 4-(3-Methylphenyl)-3,4-dihydro-2H-thiopyran |

Reactivity of the Methylphenyl Moiety

The reactivity of the 3-methylphenyl group is primarily centered on electrophilic aromatic substitution on the phenyl ring and functionalization of the methyl group's benzylic position. The substituents already present on the ring—the methyl group and the 4-hydroxythian-4-yl group—exert significant directing effects on incoming electrophiles.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) derivatives. masterorganicchemistry.comlibretexts.org The outcome of such reactions on the phenyl ring of this compound is governed by the electronic properties of the existing substituents.

Methyl Group (-CH₃): This is an alkyl group, which acts as a weak electron-donating group through induction and hyperconjugation. It is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself (i.e., positions 2, 4, and 6).

4-Hydroxythian-4-yl Group: This substituent is attached to the phenyl ring at position 1. Due to the electronegativity of the sulfur and oxygen atoms, this group is expected to be electron-withdrawing by induction, thus acting as a deactivating group and a meta-director (directing to positions 3 and 5).

The directing effects of these two groups are conflicting. The methyl group at position 3 activates the ring and directs ortho (to positions 2 and 4) and para (to position 6). The 4-hydroxythian-4-yl group at position 1 deactivates the ring and directs meta (to positions 3 and 5). Since the methyl group is an activator and the thiane-based group is a deactivator, the positions activated by the methyl group will be more favorable for substitution.

Therefore, the most likely positions for electrophilic attack are those that are ortho or para to the methyl group.

Position 2: Ortho to the methyl group and ortho to the deactivating group.

Position 4: Ortho to the methyl group and para to the deactivating group.

Position 6: Para to the methyl group and ortho to the deactivating group.

Of these, position 6 is the most sterically accessible. Position 4 is also favorable due to being ortho to the activating methyl group. Position 2 is sterically hindered by the adjacent bulky thiane substituent. Thus, electrophilic substitution is predicted to occur primarily at positions 4 and 6.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 4-(4-Bromo-3-methylphenyl)thian-4-ol and 4-(2-Bromo-5-methylphenyl)thian-4-ol |

| Nitration | HNO₃ / H₂SO₄ | 4-(3-Methyl-4-nitrophenyl)thian-4-ol and 4-(5-Methyl-2-nitrophenyl)thian-4-ol |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 4-(4-Acetyl-3-methylphenyl)thian-4-ol and 4-(2-Acetyl-5-methylphenyl)thian-4-ol |

The methyl group attached to the phenyl ring offers a site for side-chain reactions, primarily due to the stability of benzylic intermediates. libretexts.org

A key reaction is the free-radical halogenation of the benzylic carbon. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be selectively brominated to yield 4-(3-(bromomethyl)phenyl)thian-4-ol. This benzylic halide is a versatile intermediate, readily participating in nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -CN, -OH, -OR, -NH₂).

Furthermore, the benzylic carbon can be oxidized under strong conditions. libretexts.org Treatment with a potent oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the methyl group to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.org This would transform the molecule into 3-(4-hydroxythian-4-yl)benzoic acid.

Table 3: Predicted Reactions of the Methyl Side-Chain

| Reaction Type | Reagent(s) | Predicted Product |

|---|---|---|

| Free-Radical Bromination | NBS, AIBN | 4-(3-(Bromomethyl)phenyl)thian-4-ol |

| Oxidation | KMnO₄, H₂O, heat | 3-(4-Hydroxythian-4-yl)benzoic acid |

Structure Reactivity Relationship Studies of 4 Aryl Substituted Thian 4 Ols

Influence of Aromatic Substituents on Thian-4-ol Reactivity and Stability

The reactivity of the tertiary alcohol at the C4 position of the thiane (B73995) ring in 4-arylthian-4-ols is significantly influenced by the nature and position of substituents on the aryl ring. These substituents can exert their effects through a combination of inductive and resonance (mesomeric) effects, which in turn stabilize or destabilize key intermediates in various reactions.

In the specific case of 4-(3-Methylphenyl)thian-4-ol , the methyl group at the meta position of the phenyl ring plays a crucial role. The methyl group is generally considered to be an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the aromatic ring.

One of the primary reactions of tertiary alcohols is acid-catalyzed dehydration. libretexts.orgchemguide.co.uklibretexts.org The mechanism of this reaction typically proceeds through a carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water. The stability of this carbocation is paramount to the reaction rate. The methyl group in the meta position of this compound can weakly stabilize the positive charge that may develop on the benzylic carbon during the transition state leading to the carbocation.

To illustrate the influence of different substituents on the stability of the potential carbocation intermediate, a comparison with other substituted analogues is useful. The relative stability can often be correlated with the electronic properties of the substituent.

| Substituent on Phenyl Ring | Electronic Effect | Expected Relative Stability of Carbocation Intermediate |

| 4-Methoxy | Strong +M, -I | High |

| 4-Methyl | +I, weak +M (hyperconjugation) | Moderate-High |

| 3-Methyl | +I | Moderate |

| H (unsubstituted) | - | Baseline |

| 4-Chloro | -I, +M | Low |

| 4-Nitro | -I, -M | Very Low |

This table presents a qualitative comparison based on established electronic effects of substituents.

The data suggests that electron-donating groups, particularly those at the para position, would lead to a more stable carbocation and thus a faster dehydration reaction. The 3-methyl group provides moderate stabilization compared to strongly activating groups like a 4-methoxy group or deactivating groups like a 4-nitro group.

Stereoelectronic Effects of the Thiane Ring on Functional Group Transformations

The thiane ring is not a passive scaffold; its conformation and the stereoelectronic interactions arising from the sulfur heteroatom have a profound impact on the reactivity of the C4-hydroxyl group. The thiane ring typically adopts a chair conformation to minimize torsional and steric strain. In this compound, the bulky 3-methylphenyl group and the hydroxyl group are both attached to the same carbon (C4). The preferred conformation will aim to place the larger aryl group in an equatorial position to minimize 1,3-diaxial interactions.

The orientation of the C-O bond (axial or equatorial) can influence its reactivity. For instance, in reactions involving the departure of the hydroxyl group (or a derivative of it), the alignment of the C-O bond with the orbitals of neighboring atoms is critical.

Stereoelectronic effects are also prominent in reactions involving the sulfur atom. For example, oxidation of the sulfur to a sulfoxide (B87167) would introduce a new stereocenter and significantly alter the electronic environment and conformation of the ring. A subsequent Pummerer rearrangement, a reaction of sulfoxides with anhydrides, would lead to the formation of an α-acyloxy thioether. The feasibility and outcome of such a reaction would be dependent on the stereochemical relationship between the sulfoxide oxygen and the adjacent protons.

Systematic Investigation of Structural Analogues and Homologues of this compound

A systematic investigation of structural analogues and homologues of this compound would provide a clearer understanding of the structure-reactivity relationships. This can be achieved by modifying both the aromatic substituent and the thiane ring itself.

Analogues with Varying Aromatic Substituents:

As discussed in section 7.1, altering the electronic nature and position of the substituent on the phenyl ring would modulate the reactivity at the C4 position. A Hammett plot, correlating the rate constants of a reaction (e.g., acid-catalyzed dehydration) with the Hammett substituent constants (σ), could quantify these electronic effects.

| Compound | Aromatic Substituent | Expected Relative Dehydration Rate |

| 4-(4-Methoxyphenyl)thian-4-ol | 4-OCH₃ (Strong EDG) | Fastest |

| 4-(4-Methylphenyl)thian-4-ol | 4-CH₃ (EDG) | Fast |

| This compound | 3-CH₃ (Weak EDG) | Moderate |

| 4-Phenylthian-4-ol | H (Neutral) | Baseline |

| 4-(4-Chlorophenyl)thian-4-ol | 4-Cl (EWG) | Slow |

| 4-(4-Nitrophenyl)thian-4-ol | 4-NO₂ (Strong EWG) | Slowest |

This table provides a hypothetical trend based on the electronic properties of the substituents.

Homologues and Isomers with Modified Thiane Ring:

Modifications to the thiane ring, such as the introduction of substituents or changing the ring size, would also impact reactivity. For instance, placing methyl groups at C2 or C6 could introduce steric hindrance around the reaction center at C4, potentially slowing down reactions with bulky reagents. These substituents would also influence the conformational equilibrium of the thiane ring.

| Compound | Modification | Expected Impact on Reactivity at C4 |

| This compound | None | Baseline |

| 2,2-Dimethyl-4-(3-methylphenyl)thian-4-ol | Gem-dimethyl at C2 | Increased steric hindrance for reactions at C4 |

| cis-2,6-Dimethyl-4-(3-methylphenyl)thian-4-ol | Diaxial methyl groups | Significant steric hindrance and conformational locking |

| 4-(3-Methylphenyl)thiepan-4-ol | Seven-membered ring | Altered ring conformation and transannular strain |

This table presents a qualitative prediction of the effects of structural modifications to the thiane ring.

Future Prospects in Thian 4 Ol Research

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure 4-arylthian-4-ols, including 4-(3-Methylphenyl)thian-4-ol, remains a pivotal challenge and a significant area of future research. Current synthetic routes often result in racemic mixtures, necessitating chiral separation techniques which can be inefficient. youtube.com Future work will likely focus on the development of stereoselective methods to control the configuration at the C4-hydroxyl group.

Organocatalysis, particularly using chiral Brønsted acids or thiourea (B124793) derivatives, presents a promising avenue for achieving high enantioselectivity in the synthesis of axially chiral molecules and could be adapted for thian-4-ol derivatives. mdpi.comresearchgate.net These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com Furthermore, the use of chiral auxiliaries, which can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction and then subsequently removed, offers another viable strategy. youtube.comnih.gov The development of novel chiral ligands for metal-catalyzed additions to a thianone precursor could also provide a direct and efficient route to enantiopure this compound.

Recent advancements in asymmetric synthesis, such as the use of manganese-based complexes for stereoselective epoxidation of unfunctionalized alkenes, highlight the potential for discovering novel catalytic systems applicable to sulfur-containing heterocycles. youtube.com The exploration of enzymatic resolutions and desymmetrization reactions could also provide highly selective and environmentally benign alternatives to traditional chemical methods.

Integration of Machine Learning in Reaction Prediction and Design

The application of machine learning (ML) is set to revolutionize the field of synthetic chemistry, and the study of thian-4-ols is no exception. ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, optimize reaction conditions, and even propose novel synthetic routes. nips.ccyoutube.com

For the synthesis of this compound and its derivatives, ML models could predict the feasibility and yield of various synthetic strategies, saving significant time and resources in the laboratory. nips.cc By analyzing the structural features of reactants and catalysts, these models can identify key parameters that influence reaction efficiency and selectivity. nih.gov For instance, a quantitative structure-activity relationship (QSAR) approach, which has been applied to other heterocyclic systems, could be used to build models that predict the biological activity of novel thian-4-ol derivatives. nih.govnih.gov

Furthermore, ML can assist in the design of new catalysts and reagents. By understanding the complex interplay between catalyst structure and reaction outcome, ML algorithms can propose novel catalyst designs with enhanced activity and selectivity for the synthesis of specific thian-4-ol stereoisomers. nih.gov As the volume of experimental data grows, the predictive power of these models will continue to improve, accelerating the pace of discovery in this area. mdpi.com

Exploration of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding the intricate details of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ monitoring of reactions are becoming increasingly important tools for chemists. researchgate.net For the synthesis of this compound, which often involves sensitive Grignard reactions, real-time monitoring can provide invaluable insights into reaction initiation, progress, and the formation of intermediates or byproducts. mt.com

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be used to track the concentration of reactants, products, and key intermediates throughout the course of a reaction. mdpi.comacs.org This allows for precise control over reaction parameters and can help to identify optimal conditions for maximizing yield and minimizing impurities. dtu.dk For example, in-situ FTIR has been effectively used to monitor the formation of Grignard reagents, ensuring safe and efficient reactions. mt.com

The development of novel spectroscopic probes and methodologies will continue to enhance our ability to study these reactions in real-time. researchgate.net This includes the use of fiber-optic probes that can be directly immersed in the reaction mixture, providing continuous data without the need for sampling. researchgate.net Combining spectroscopic data with computational modeling will provide a comprehensive understanding of the reaction landscape, enabling the rational design of more efficient and robust synthetic methods for thian-4-ol derivatives.

Design of Novel Chemical Transformations Utilizing Unique Sulfur Reactivity

The sulfur atom in the thian-4-ol scaffold imparts unique reactivity that can be exploited for the development of novel chemical transformations. Future research will likely focus on designing new reactions that leverage the nucleophilic and redox properties of the sulfur atom, as well as its ability to stabilize adjacent carbocations or carbanions.

For example, the thiane (B73995) ring can be a precursor to various other sulfur-containing heterocycles through ring-opening, ring-expansion, or ring-contraction reactions. nih.gov The development of new catalytic systems could enable the selective functionalization of the thiane ring at positions other than C4, leading to a diverse range of new derivatives with potentially interesting biological or material properties. mdpi.com

Furthermore, the unique electronic properties of the sulfur atom can influence the reactivity of the aryl substituent in this compound. This could be harnessed in the design of novel tandem reactions where a transformation on the thiane ring triggers a subsequent reaction on the aromatic ring, or vice versa. The exploration of such cooperative reactivity could lead to the efficient construction of complex molecular architectures from simple starting materials. acs.org

Q & A

Basic: What synthetic methodologies are recommended for 4-(3-Methylphenyl)thian-4-ol?

Answer:

The synthesis of this compound can be approached via thiophene ring formation followed by functionalization. For example:

- Condensation reactions (e.g., using mercapto intermediates and aldehydes/ketones under acidic or basic conditions) .

- S-Alkylation of thiol-containing precursors with halogenated aromatic compounds, as demonstrated in the synthesis of structurally similar triazole-thiol derivatives .

- Cyclization strategies involving sulfur nucleophiles, leveraging protocols used for thiophene-based heterocycles .

Key validation steps : Monitor reaction progress via TLC and confirm purity using HPLC.

Advanced: How can discrepancies in stereochemical assignments of this compound be resolved?

Answer:

Discrepancies in stereochemical data (e.g., NMR or crystallography) require:

- 2D NMR techniques (e.g., NOESY/ROESY) to assess spatial proximity of substituents .

- Computational modeling (DFT or molecular dynamics) to predict stable conformers and compare with experimental data.

- X-ray crystallography for unambiguous structural determination, as applied to triazole-thiol analogs .

Case study : For a triazole-thiol derivative, ROESY correlations between the methylphenyl group and thiol proton confirmed the spatial arrangement .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- H/C NMR : Assign aromatic protons (e.g., 3-methylphenyl group) and hydroxyl/thiol protons (note: thiols may require DO exchange) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.

- Elemental analysis : Verify purity and stoichiometry .

- IR spectroscopy : Identify -OH (broad ~3200 cm) and C-S (600–700 cm) stretches.

Advanced: How can in silico methods predict the pharmacokinetic profile of this compound?

Answer:

- Use platforms like SwissADME to evaluate:

- Lipophilicity (LogP) : Critical for membrane permeability.

- Metabolic stability : Cytochrome P450 interactions.

- Drug-likeness : Compliance with Lipinski’s rules .

- Molecular docking : Assess binding affinity to target proteins (e.g., enzymes or receptors).

- Toxicity prediction : Tools like ProTox-II can identify hepatotoxicity or mutagenicity risks.

Example : A triazole-thiol derivative showed moderate LogP (2.8) and high gastrointestinal absorption in silico .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Segregate hazardous waste (e.g., thiol by-products) for professional treatment .

- Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses.

Advanced: How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to accelerate cyclization .

- Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of heat-sensitive intermediates.

- By-product analysis : Use LC-MS to identify impurities and adjust stoichiometry/reactant ratios accordingly .

Advanced: How can structural analogs of this compound be designed for SAR studies?

Answer:

- Core modifications : Replace the thian ring with thiophene or triazole moieties to assess ring size impact .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO, -Cl) on the phenyl ring to modulate electronic effects .

- Bioisosteric replacement : Substitute -OH with -SH or -NH to evaluate hydrogen-bonding capacity .

Case study : S-alkylation of a xanthine-thiol derivative improved metabolic stability while retaining activity .

Basic: What chromatographic methods are suitable for purifying this compound?

Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 10:1 to 4:1) .

- Prep-HPLC : C18 columns with acetonitrile/water mobile phases for high-resolution separation.

- Recrystallization : Ethanol/water mixtures for polar impurities.

Validation : Check fractions by TLC (R ~0.3 in ethyl acetate) and confirm purity >95% via HPLC .

Advanced: How can environmental stability of this compound be assessed?

Answer:

- Photodegradation studies : Expose to UV light (254 nm) and monitor degradation via HPLC .

- Hydrolytic stability : Test in buffers (pH 1–12) at 37°C for 24–72 hours.

- Oxidative resistance : Treat with HO or Fenton’s reagent to simulate radical-mediated degradation.

Example : Indoor surface adsorption studies for similar organics used microspectroscopic imaging to track stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.